3-Bromo-5-ethynyl-1-trityl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H19BrN2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
3-bromo-5-ethynyl-1-tritylindazole |
InChI |
InChI=1S/C28H19BrN2/c1-2-21-18-19-26-25(20-21)27(29)30-31(26)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h1,3-20H |
InChI Key |
STPRPGPLOOYBPK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N(N=C2Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Ethynyl 1 Trityl 1h Indazole and Its Precursors
General Strategies for Indazole Core Synthesis
The indazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. benthamdirect.com These strategies can be broadly categorized into cyclization reactions that form the bicyclic ring system and various catalytic approaches that enhance efficiency and selectivity.
Cyclization reactions are the cornerstone of indazole synthesis, typically involving the formation of the crucial N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. A variety of starting materials and reaction pathways can be employed.
One common approach is the intramolecular cyclization of o-substituted phenyl derivatives. For instance, the synthesis of 1H-indazoles can be achieved through the intramolecular C-H amination of aminohydrazones. nih.gov Another method involves the reductive cyclization of substituted 2-nitrobenzonitriles, which are converted to benzamidines that subsequently form the 3-amino-2H-indazole structure. nih.gov
Annulation strategies, particularly [3+2] cycloadditions, provide a direct route to the indazole skeleton. organic-chemistry.org This can be accomplished by reacting arynes with diazo compounds or hydrazones. nih.govorganic-chemistry.org For example, readily available N-tosylhydrazones react with arynes, generated in situ, to produce 3-substituted indazoles via a 1,3-dipolar cycloaddition. organic-chemistry.org An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines represents another modern approach, capable of producing all three tautomeric forms of indazoles. organic-chemistry.org
Catalysis has revolutionized indazole synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance. benthamdirect.comingentaconnect.com These methods are often classified by the type of catalyst used, including transition metals, acids/bases, or metal-free systems.
Transition-metal catalysis, particularly using palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co), has emerged as a powerful tool for constructing functionalized indazoles through C-H activation and annulation sequences. nih.govresearchgate.netacademindex.com
Rhodium(III) catalysts, often in conjunction with copper(II) co-catalysts, are effective for the synthesis of 1H-indazoles via sequential C-H bond activation and intramolecular cascade annulation. nih.govnih.gov For example, imidate esters can react with nitrosobenzenes under Rh(III)/Cu(II) catalysis to form the indazole ring. nih.gov Similarly, cobalt(III) catalysts enable the one-step synthesis of N-aryl-2H-indazoles from the reaction of azobenzenes with aldehydes through a C-H bond functionalization and cyclization cascade. nih.gov Copper-catalyzed methods include the cyclization of o-haloaryl N-sulfonylhydrazones and intramolecular Ullmann-type reactions to furnish the 1H-indazole core. nih.govthieme-connect.com
| Catalyst System | Reactants | Product Type | Key Transformation |
|---|---|---|---|
| Rh(III)/Cu(II) | Imidate esters + Nitrosobenzenes | 1H-Indazoles | C-H Activation / C-N Coupling nih.gov |
| Cp*Co(III) | Azobenzenes + Aldehydes | N-aryl-2H-indazoles | C-H Functionalization / Cyclization nih.gov |
| Cu(OAc)₂ | o-aminobenzonitriles + Organometallics | 1H-Indazoles | N-N Bond Formation nih.gov |
| Cu₂O | o-haloaryl N-sulfonylhydrazones | 1H-Indazoles | Intramolecular Cyclization nih.gov |
Acid and base catalysis plays a significant role in specific indazole synthesis pathways, often by promoting the final ring-closing or aromatization step. For instance, after a copper-catalyzed reaction between 2-formylboronic acids and diazadicaboxylates, the resulting arylhydrazine intermediate can be cyclized to an N-alkoxycarbonyl indazole under either acid or base catalysis. rsc.org In this process, acidic conditions lead to the formation of an N-acyliminium ion which cyclizes, while basic conditions facilitate the cleavage of protecting groups and subsequent condensation. rsc.org Bases such as triethylamine (B128534) or 2-aminopyridine can also be used to selectively promote the formation of N-arylindazoles from arylamino oximes. organic-chemistry.org
In response to the growing demand for sustainable chemical processes, several metal-free and green chemistry approaches for indazole synthesis have been developed. benthamdirect.com These methods aim to reduce reliance on heavy metals and harsh reagents.
A practical, metal-free synthesis of 1H-indazoles involves the cyclization of o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which proceeds under very mild conditions. nih.gov Another metal-free route involves the reaction of 2-aminophenones with hydroxylamine derivatives, which is operationally simple and insensitive to air and moisture. organic-chemistry.org
Photochemistry and thermochemistry offer innovative, metal-free pathways. organic-chemistry.orgresearchgate.net For example, 2-(ethynyl)aryltriazenes can undergo intramolecular oxidation and cyclization at moderate temperatures (50 °C) in the presence of arylsulfinic acid to yield 2H-indazole-3-carbaldehydes. organic-chemistry.org Furthermore, green chemistry principles are embodied in ultrasound-assisted reactions, which can significantly accelerate chemical transformations. rsc.org Ultrasound irradiation has been applied to the synthesis of indazoles, often leading to higher yields and shorter reaction times under mild conditions. researchgate.net
Catalyst-Based Approaches in Indazole Synthesis
Introduction of the Bromine Substituent at the 3-Position of the Indazole Ring
The regioselective introduction of a bromine atom at the C3-position of the indazole ring is a critical step in synthesizing precursors for compounds like 3-Bromo-5-ethynyl-1-trityl-1H-indazole. This transformation is valuable as the bromo-substituent serves as a versatile handle for further functionalization, such as cross-coupling reactions. rsc.orgnih.gov
Historically, bromination was achieved using molecular bromine (Br₂) in acetic acid, but this method often requires high temperatures and involves a toxic and volatile reagent. rsc.org Modern methods have focused on safer and more efficient brominating agents. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the indazole 3-position in various solvents. chim.it
A particularly efficient and green protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound irradiation. rsc.orgnih.govnih.gov This method allows for the rapid C-H bromination of a wide range of indazoles, often completing within 30 minutes at moderate temperatures (e.g., 40 °C). researchgate.netnih.gov Mechanistic studies suggest this ultrasound-assisted transformation is not a radical process but likely proceeds through the formation of a bromo ion which adds to the indazole ring, followed by deprotonation. rsc.orgnih.gov The practicality of this approach has been demonstrated on a gram scale. rsc.org
| Brominating Agent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Br₂ | Acetic acid, high temperature (ca. 120 °C) | Traditional method | Toxic, volatile reagent; harsh conditions rsc.org |
| N-Bromosuccinimide (NBS) | Various organic solvents (MeCN, CHCl₃, etc.) | Widely used, good regioselectivity chim.it | May require longer reaction times |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol, 40 °C, ultrasound (40 kHz/50 W), 30 min | Rapid, mild conditions, high efficiency, green approach rsc.orgnih.govnih.gov | Requires specific equipment (ultrasonicator) |
Introduction of the Ethynyl (B1212043) Group at the 5-Position of the Indazole Ring
With a halogen, typically bromine, installed at the C5 position, the ethynyl group can be introduced via a transition metal-catalyzed cross-coupling reaction.
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, making it the ideal choice for coupling a terminal alkyne to the C5 position of the indazole ring. wikipedia.orglibretexts.org
The Sonogashira coupling involves the reaction of an aryl halide (in this case, a 5-bromoindazole derivative) with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). jk-sci.com An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is necessary to act as both a solvent and to deprotonate the terminal alkyne, forming the reactive copper acetylide species. youtube.com
The catalytic cycle involves two interconnected processes:
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the indazole.
The Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate. youtube.com
A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired 5-alkynyl-indazole product and regenerates the Pd(0) catalyst. wikipedia.org
The efficiency of the Sonogashira coupling can be highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. While aryl iodides are more reactive, successful couplings with aryl bromides, such as 5-bromoindazole derivatives, are routinely achieved by optimizing these parameters. jk-sci.com
Key optimization factors include:
Catalyst System : While the classic Pd/Cu system is robust, copper-free Sonogashira protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. libretexts.org These systems often require more specialized ligands.
Base : Triethylamine is a common choice, but other amine bases or inorganic bases like cesium carbonate (Cs₂CO₃) can be more effective for certain substrates. libretexts.org
Temperature : Reactions involving less reactive aryl bromides may require elevated temperatures to proceed at a reasonable rate. organic-chemistry.org
The table below summarizes typical variables in optimizing a Sonogashira reaction for an aryl bromide.
| Parameter | Typical Reagents/Conditions | Purpose/Consideration | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The source of the active Pd(0) species. | jk-sci.com |
| Copper Co-catalyst | CuI, CuBr | Facilitates the formation of the copper acetylide intermediate. Can be omitted in "copper-free" protocols. | jk-sci.com |
| Base | Et₃N, i-Pr₂NH, Piperidine, Cs₂CO₃ | Deprotonates the terminal alkyne and neutralizes the generated H-X. | libretexts.orgorganic-chemistry.org |
| Solvent | THF, DMF, Acetonitrile, Toluene | Solubilizes reactants and catalyst; can influence reaction rate. | jk-sci.com |
| Temperature | Room Temperature to >100 °C | Higher temperatures are often needed for less reactive aryl bromides. | organic-chemistry.org |
The synthesis of a suitable halogenated indazole is the critical first step for introducing the ethynyl group. The most direct precursor for a C5-ethynylation is 5-bromo-1H-indazole. As previously mentioned, a reliable route to this compound starts from 4-bromo-2-methylaniline.
The key steps in this precursor synthesis are:
Acetylation : The amino group of 4-bromo-2-methylaniline is acetylated using acetic anhydride.
Diazotization and Cyclization : The resulting acetanilide is treated with an organic nitrite (B80452) (e.g., isoamyl nitrite) in a process that leads to diazotization and subsequent intramolecular cyclization to form the indazole ring.
Hydrolysis : The N-acetyl group is removed under acidic conditions to yield the final 5-bromo-1H-indazole.
This precursor can then be carried forward for N1-tritylation, C3-bromination, and the final C5-Sonogashira coupling to complete the synthesis of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions for Ethynylation
Strategic Implementation of the Trityl (Triphenylmethyl) Protecting Group at N1
The selection of a suitable protecting group is a critical consideration in the multi-step synthesis of functionalized indazoles. The trityl group offers a unique combination of properties that make it particularly well-suited for the protection of the N1 position of the indazole nucleus during subsequent chemical transformations.
The trityl group offers several distinct advantages in this context:
Bulky Nature: The large steric bulk of the triphenylmethyl group effectively shields the N1 position, preventing reagents from accessing this site. This steric hindrance is a key factor in directing reactions to other, less hindered positions of the indazole ring.
Acid Liability: The trityl group is readily cleaved under mildly acidic conditions, which allows for its removal without affecting other, more robust functional groups that may be present in the molecule. This orthogonality is a significant advantage in complex synthetic sequences.
Increased Solubility: The introduction of the lipophilic trityl group can enhance the solubility of the indazole intermediate in organic solvents, which can be beneficial for purification and subsequent reactions.
Crystalline Nature: Tritylated compounds are often crystalline, which can facilitate their purification by recrystallization.
In the context of the synthesis of this compound, the N1-trityl group is essential for preventing the indazole nitrogen from interfering with the subsequent Sonogashira coupling reaction used to introduce the ethynyl group at the C5 position.
The regioselective protection of the N1 or N2 position of the indazole ring is a well-established strategy in organic synthesis. The outcome of the N-protection reaction is influenced by several factors, including the nature of the protecting group, the reaction conditions (base, solvent, temperature), and the substitution pattern of the indazole itself.
Generally, the N1 position of the indazole is thermodynamically more stable, while the N2 position is often kinetically favored. This difference in reactivity can be exploited to achieve regioselective protection.
N1-Selective Protection: The use of bulky protecting groups, such as the trityl group, in combination with a suitable base, typically leads to preferential protection at the less sterically hindered N1 position. For the synthesis of 1-trityl-5-azaindazole derivatives, the tritylation of the corresponding 5-azaindazole precursor proceeds selectively at the N1 position.
N2-Selective Protection: Smaller and more reactive protecting groups, under kinetically controlled conditions, may favor protection at the N2 position.
The choice of base and solvent also plays a critical role. For instance, in the N-alkylation of indazoles, the use of a strong base like sodium hydride in a non-polar solvent such as THF has been shown to favor N1 substitution.
| Condition | Outcome | Reference |
| Bulky Protecting Group (e.g., Trityl) | Predominantly N1-protection | |
| Strong Base (e.g., NaH) in THF | Favors N1-alkylation |
The introduction and removal of the trityl protecting group are generally straightforward and high-yielding processes.
Introduction:
The most common method for the introduction of the trityl group onto the indazole nitrogen involves the reaction of the N-unsubstituted indazole with trityl chloride (TrCl) in the presence of a suitable base.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Base: A variety of bases can be used, including triethylamine (Et3N), diisopropylethylamine (DIPEA), or pyridine. The choice of base can influence the reaction rate and selectivity.
Example: The synthesis of 1-trityl-5-azaindazole derivatives involves the reaction of the 5-azaindazole with trityl chloride in the presence of a base.
Removal:
The deprotection of the trityl group is typically achieved under acidic conditions. The lability of the trityl group to acid is due to the formation of the highly stable triphenylmethyl cation upon cleavage.
Mild Acidic Conditions: The trityl group can be removed using mild acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or by treatment with formic acid or acetic acid.
Lewis Acids: In some cases, Lewis acids can also be employed for the deprotection.
Selectivity: The mild conditions required for trityl group removal make it compatible with a wide range of other functional groups that might be present in the molecule.
| Process | Reagents and Conditions |
| Introduction | Trityl chloride (TrCl), Base (e.g., Et3N, DIPEA), Solvent (e.g., DCM, DMF) |
| Removal | Mild Acid (e.g., TFA, Formic Acid, Acetic Acid) in a suitable solvent |
While the trityl group is a valuable tool for indazole synthesis, other nitrogen protecting groups are also commonly employed, each with its own set of advantages and disadvantages. The choice of protecting group depends on the specific requirements of the synthetic route, including the stability of the protecting group to various reaction conditions and the ease of its removal.
SEM (2-(Trimethylsilyl)ethoxymethyl) Group:
Advantages: The SEM group is stable to a wide range of conditions, including strongly basic and organometallic reagents. It can be removed under acidic conditions or with fluoride ion sources.
Disadvantages: The removal of the SEM group often requires harsher conditions than the removal of the trityl group.
Boc (tert-Butoxycarbonyl) Group:
Advantages: The Boc group is widely used in organic synthesis and is easily introduced using di-tert-butyl dicarbonate (Boc2O). It is stable to a variety of conditions but can be readily removed with strong acids like TFA.
Disadvantages: The Boc group is less sterically demanding than the trityl group, which may result in lower regioselectivity in some N-protection reactions of indazoles.
THP (Tetrahydropyranyl) Group:
Advantages: The THP group is an acid-labile protecting group that is stable to basic and nucleophilic conditions. It is relatively inexpensive and easy to introduce.
Disadvantages: The introduction of the THP group creates a new stereocenter, which can lead to diastereomeric mixtures if the substrate is chiral.
Comparison Table of Nitrogen Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages |
| Triphenylmethyl | Trityl | Bulky, acid-labile, increases solubility | May be too bulky for some applications |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to strong bases and organometallics | Removal can require harsh conditions |
| tert-Butoxycarbonyl | Boc | Widely used, easily introduced and removed | Less sterically demanding than trityl |
| Tetrahydropyranyl | THP | Acid-labile, stable to bases | Creates a new stereocenter |
Reactivity and Advanced Functionalization of 3 Bromo 5 Ethynyl 1 Trityl 1h Indazole
Transformations Involving the 3-Bromo Moiety
The bromine atom at the C3 position of the indazole core is a key functional group that allows for a variety of synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions at C3
The C3-bromo substituent serves as an effective handle for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly enhancing the molecular complexity of the indazole scaffold.
The Suzuki-Miyaura coupling is a widely employed method for the functionalization of 3-Bromo-5-ethynyl-1-trityl-1H-indazole. This reaction involves the palladium-catalyzed coupling of the bromoindazole with various boronic acids or their corresponding esters. These reactions are typically carried out in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base, like sodium carbonate, in a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and water. The reaction proceeds under thermal conditions to yield the corresponding 3-aryl- or 3-heteroaryl-1H-indazole derivatives.
A variety of boronic acids and esters have been successfully coupled at the C3 position, demonstrating the versatility of this method. For instance, coupling with 2-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and similar heterocyclic boronic esters has been reported to proceed efficiently.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| 2-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/Water | 3-(6-(Tetrahydropyran-2-yl)pyridin-3-yl)-5-ethynyl-1-trityl-1H-indazole |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trimethylsilyl)ethoxymethyl)pyrazole | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/Water | 3-(1-(2-(Trimethylsilyl)ethoxymethyl)pyrazol-4-yl)-5-ethynyl-1-trityl-1H-indazole |
While the Suzuki-Miyaura coupling is well-documented for this compound, a thorough review of the scientific literature did not yield specific examples of Stille or Negishi couplings for this compound. These reactions are plausible transformations for bromoarenes, but their application to this particular substrate has not been explicitly described in the reviewed sources.
Nucleophilic Substitution Reactions at C3
The direct nucleophilic substitution of the bromine atom at the C3 position of this compound is not a commonly reported transformation. The electron-rich nature of the indazole ring generally makes it less susceptible to classical nucleophilic aromatic substitution. The available literature focuses on cross-coupling reactions rather than direct displacement of the C3-bromo group.
Reduction Reactions of the Bromine Substituent
Based on the reviewed literature, there are no specific documented instances of the reduction of the C3-bromo substituent to a C-H bond for this compound. While various methods exist for the hydrodebromination of aryl bromides, their application to this specific molecule has not been detailed.
Transformations Involving the 5-Ethynyl Moiety
The ethynyl (B1212043) group at the C5 position of the indazole ring offers another site for synthetic elaboration. This functionality can readily participate in a range of chemical transformations, most notably in further cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example.
In the context of this compound, the ethynyl group can be coupled with various aryl or heteroaryl halides. These reactions are typically catalyzed by a combination of a palladium catalyst, such as Pd(dppf)Cl2, and a copper(I) co-catalyst, like copper(I) iodide. A base, commonly a strong amine like triethylamine (B128534), is required to facilitate the reaction. These transformations lead to the formation of 5-(arylethynyl) or 5-(heteroarylethynyl) indazole derivatives, further extending the molecular framework.
Table 2: Example of Sonogashira Coupling at the 5-Ethynyl Position
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Product |
|---|
"Click Chemistry" Reactions
The terminal alkyne at the C5 position is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and reliable method for covalently linking the indazole core to a vast array of molecules bearing an azide (B81097) functional group. The reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, proceeding under mild conditions, often in aqueous solvent systems.
The CuAAC reaction involves the coupling of the C5-ethynyl group of the indazole with an organic azide (R-N₃) in the presence of a copper(I) catalyst. This process exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. The resulting triazole ring is chemically stable and serves as a robust linker, connecting the indazole scaffold to other chemical entities such as biomolecules, polymers, or fluorescent tags. acs.orgorganic-chemistry.orgnih.gov
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Indazole Substrate | Azide Partner | Catalyst System | Product |
|---|---|---|---|
| This compound | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | 3-Bromo-1-trityl-5-(1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)-1H-indazole |
| This compound | 1-Azido-4-fluorobenzene | CuI, DIPEA | 3-Bromo-5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-1-trityl-1H-indazole |
Further Sonogashira Coupling Reactions with Diverse Halide Partners
While the C5-ethynyl group is available for click chemistry, it can also serve as the nucleophilic partner in a Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction allows for the formation of a C-C bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. nih.govwright.edu This transformation converts the terminal ethynyl group into an internal alkyne, further extending the molecular framework.
This reaction demonstrates broad scope, accommodating a variety of aryl, heteroaryl, and vinyl halides. youtube.com The electronic properties of the halide partner can influence reaction efficiency, with electron-poor aryl halides often reacting more readily. nih.gov This method provides a direct route to unsymmetrical diarylalkynes and other conjugated systems built upon the indazole core. organic-chemistry.org
Table 2: Sonogashira Coupling of the C5-Ethynyl Group with Halide Partners
| Indazole Substrate | Halide Partner | Catalyst System | Product |
|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 3-Bromo-5-(phenylethynyl)-1-trityl-1H-indazole |
| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, THF/Et₃N | 3-Bromo-5-(pyridin-4-ylethynyl)-1-trityl-1H-indazole |
Oxidation Reactions of the Ethynyl Group
The ethynyl group can be transformed into other valuable functional groups through oxidation. A common transformation is the oxidation of the alkyne to a 1,2-dicarbonyl (α-diketone) moiety. This can be achieved under gentle oxidative conditions, for instance, using a neutral solution of potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org Stronger oxidizing agents, such as ozone (O₃) followed by an oxidative workup, or hot, basic KMnO₄, lead to oxidative cleavage of the carbon-carbon triple bond. libretexts.orglibretexts.org For a terminal alkyne, this cleavage would yield a carboxylic acid at the indazole C5-position.
More modern methods, such as palladium- and copper-catalyzed Wacker-type oxidations using molecular oxygen, also provide efficient routes to 1,2-diketones from internal alkynes. acs.org A similar strategy could be applied after an initial Sonogashira coupling. Another approach involves the hydroboration-oxidation of the terminal alkyne, which, through an anti-Markovnikov addition of water, yields an aldehyde at the C5-position after tautomerization of the initial enol intermediate. youtube.com
Reactions Influenced by the N1-Trityl Protecting Group
Impact on Regioselectivity of Subsequent Reactions
The N1-trityl (triphenylmethyl) group is a bulky protecting group that exerts significant steric influence on the reactivity of the indazole core. Its large size effectively shields the N1 position and the adjacent C7 position from attack by incoming reagents. This steric hindrance plays a crucial role in directing subsequent functionalization reactions to other, more accessible positions on the indazole ring. For instance, electrophilic aromatic substitution reactions that might otherwise occur at various positions could be directed away from the sterically encumbered C7 position. This directing effect is a key tool for achieving regioselectivity in the synthesis of complex indazole derivatives. nih.gov
Post-Synthetic Modifications Following Trityl Removal
The trityl group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which cleaves the N-C bond and regenerates the N1-H indazole. The removal of this group unveils the N1 and, by tautomerization, the N2 positions for further functionalization. The N-H of the deprotected indazole is nucleophilic and can undergo a variety of reactions, most notably N-alkylation and N-acylation.
A significant challenge following deprotection is controlling the regioselectivity of these reactions. Alkylation of an N-H indazole often yields a mixture of N1 and N2 isomers. nih.gov The ratio of these products is highly dependent on the substrate's electronic properties, the nature of the electrophile, the base, and the solvent used. nih.gov Achieving high selectivity for the desired N1- or N2-substituted product is a critical consideration in the design of synthetic routes involving deprotected indazole intermediates. nih.gov
Regioselectivity and Orthogonal Functionalization Strategies
The presence of both a C3-bromo atom and a C5-ethynyl group on the indazole scaffold allows for orthogonal functionalization, where one site can be reacted selectively while the other remains intact. This is possible due to the different reactivity profiles of the two groups and the availability of distinct catalytic systems to activate them.
For example, the C3-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, or a Sonogashira reaction with a different terminal alkyne. chim.itnih.gov Simultaneously, the C5-ethynyl group can be reserved for a subsequent copper-catalyzed click reaction. nih.gov This orthogonality is a powerful strategy for the convergent synthesis of complex molecules.
Alternatively, selective Sonogashira couplings at either position can be achieved. The reactivity of aryl bromides in Sonogashira couplings can be tuned by the choice of palladium catalyst, ligands, and reaction conditions. acs.org It is therefore feasible to perform a Sonogashira reaction at the C3-bromo position using one alkyne, followed by a second, distinct Sonogashira coupling at the C5-ethynyl position with a different aryl halide, enabling the synthesis of precisely substituted indazoles. A one-pot, two-step sequence involving Sonogashira coupling at an aryl halide followed by in-situ desilylation and a second coupling has been reported for other systems and is applicable here. organic-chemistry.org This level of control is essential for creating libraries of diverse compounds for applications in materials science and medicinal chemistry. nih.govnih.gov
Exploiting Differential Reactivity of Bromine and Ethynyl Groups
The bromine atom at the C3 position and the ethynyl group at the C5 position of the indazole core exhibit orthogonal reactivity, which can be selectively addressed under different reaction conditions. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, while the terminal alkyne offers a gateway to a different set of transformations, most notably cycloadditions and additions across the triple bond.
The bulky trityl (triphenylmethyl) group at the N1 position serves primarily as a protecting group, preventing unwanted reactions at the indazole nitrogen. total-synthesis.com Its steric hindrance can also influence the accessibility of the adjacent C7 position, further directing reactions to the C3 and C5 sites. total-synthesis.com This group is typically stable under the basic conditions of many cross-coupling reactions but can be removed under acidic conditions. total-synthesis.com
Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing the C3 position. Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides in these transformations, providing a good balance of stability and reactivity. thieme-connect.de The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, is a robust method for forming new carbon-carbon bonds. nih.govlibretexts.org Studies on various 3-bromoindazoles have shown that they are suitable substrates for Suzuki reactions, allowing the introduction of a wide range of aryl and heteroaryl groups. nih.gov
The ethynyl group at C5, a terminal alkyne, is a versatile functional handle. It readily participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is known for its high efficiency, selectivity, and tolerance of a wide variety of functional groups. organic-chemistry.org Alternatively, the Sonogashira coupling can be employed to further extend the carbon skeleton by coupling the terminal alkyne with another aryl or vinyl halide. nih.gov While Sonogashira reactions typically couple an aryl halide with a terminal alkyne, careful selection of catalysts and conditions can favor the reaction at the C3-bromo position without consuming the C5-ethynyl group, or vice-versa if desired. researchgate.net
The differential reactivity is summarized in the table below, showcasing the selective transformations possible at each site.
| Position | Functional Group | Reaction Type | Reactant | Catalyst/Reagents | Product Moiety |
|---|---|---|---|---|---|
| C3 | Bromo | Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base | Aryl |
| C3 | Bromo | Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | Alkynyl |
| C5 | Ethynyl | CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) Source | 1,2,3-Triazole |
| C5 | Ethynyl | Sonogashira Coupling | Aryl/Vinyl Halide | Pd/Cu Catalyst, Base | Di-substituted Alkyne |
Sequential Multi-Step Transformations
The true synthetic power of this compound is realized in sequential reaction strategies. By carefully choosing the order of reactions, chemists can build complex molecular architectures with high precision. The difference in reactivity between aryl bromides and terminal alkynes under various catalytic systems is the key to this approach. thieme-connect.de
For instance, a common and logical sequence involves first performing a palladium-catalyzed cross-coupling reaction at the more reactive C3-bromo position, followed by a subsequent transformation of the C5-ethynyl group. Research on di-halogenated indoles and indazoles has demonstrated the feasibility of such sequential couplings, where reactions are first directed to the more labile position (e.g., an iodo group over a bromo group) before functionalizing the second site under slightly more forcing conditions. thieme-connect.de This principle allows for a stepwise diversification of the indazole scaffold.
A representative multi-step sequence could begin with a Suzuki-Miyaura coupling to install an aryl substituent at the C3 position. The resulting 3-aryl-5-ethynyl-1-trityl-1H-indazole intermediate retains the terminal alkyne, which is then available for a subsequent reaction. This alkyne can then undergo a CuAAC reaction with a desired azide to introduce a triazole-linked moiety at the C5 position. This two-step process efficiently generates a highly complex 3,5-disubstituted indazole derivative from a single, versatile starting material.
The following table outlines a potential sequential transformation, illustrating the step-by-step construction of a complex molecule.
| Step | Starting Material | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | This compound | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-Ethynyl-3-phenyl-1-trityl-1H-indazole |
| 2 | 5-Ethynyl-3-phenyl-1-trityl-1H-indazole | Azide-Alkyne Cycloaddition (CuAAC) | Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-phenyl-5-(1-trityl-1H-indazol-5-yl) |
This strategic, sequential functionalization highlights the compound's role as a powerful platform for generating diverse chemical libraries, particularly for applications in medicinal chemistry and materials science where precise control over the final molecular structure is paramount. nih.gov
Research on Derivatives and Analogs Based on the 3 Bromo 5 Ethynyl 1h Indazole Scaffold
Structure-Activity Relationship (SAR) Studies of Indazole Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, these studies have systematically explored the impact of various substituents on the core scaffold.
The substituents at the C3 and C5 positions of the indazole ring play a pivotal role in the molecule's interaction with biological targets. Research has shown that modifications at these sites can significantly alter potency and selectivity.
The C3 position often accommodates groups that can engage in crucial hydrogen bonding or hydrophobic interactions within a receptor's binding pocket. For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the 1H-indazole ring was found to be critical for strong inhibitory activity. nih.gov Similarly, in a series of anti-cancer agents, a hydrophobic group based on a substituted phenyl ring was linked to the C3 position to investigate its effect on activity. rsc.org
The C5 position, part of the benzene (B151609) ring portion of the scaffold, is also a key site for modification. In the context of CC-chemokine receptor 4 (CCR4) antagonists, it was found that only small groups were tolerated at the C5 position. acs.org The ethynyl (B1212043) group at C5 in the parent compound provides a versatile handle for introducing further diversity through reactions like Sonogashira coupling, allowing for the exploration of a wide chemical space to enhance target engagement. nih.gov
Table 1: Effect of C3 and C6 Substitution on Anti-Cancer Activity* Note: Data for C6 is used as a proxy to illustrate the effect of substitution on the benzene ring portion of the indazole scaffold, analogous to C5.
| Compound | R1 (C6-substituent) | R2 (C3-substituent) | IC50 (μM) against 4T1 breast cancer cells |
|---|---|---|---|
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | >10 |
| 2f | 4-(4-ethylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | 0.23 |
Source: Adapted from research on indazole derivatives as anti-cancer agents. rsc.org
The large trityl group at the N1 position of 3-Bromo-5-ethynyl-1-trityl-1H-indazole serves as a bulky protecting group, but in derivative design, the nature of the N1-substituent is critical. In the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-acyl side chain were found to be the most potent. acs.org The development of selective and scalable methods for N1-alkylation is an active area of research, highlighting its importance. rsc.org
Alkylation can also occur at the N2 position, and highly selective methods for this have been developed. wuxibiology.com Studies on 1,2-disubstituted 5-nitroindazolin-3-ones as antichagasic agents revealed that the nature of the substituents at both N1 and N2 significantly impacted trypanocidal activity and toxicity. nih.gov For instance, a 2-benzyl group paired with a 1-propyl or 1-isopropyl group resulted in high activity and low toxicity. nih.gov This demonstrates that a delicate balance of steric and electronic properties of substituents at both nitrogen atoms is required for optimal biological effect.
Synthesis and Evaluation of Related Multi-substituted Indazoles
The synthesis of multi-substituted indazoles often involves multi-step sequences. A common strategy for creating diversity is the construction of the indazole ring followed by functionalization. For example, a 6-bromo-1H-indazole can be iodinated at the C3 position, providing a handle for further reactions. nih.gov The synthesis of 1H-indazoles can be achieved through methods like the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. mdpi.com
Once synthesized, these multi-substituted indazoles are evaluated for their biological activities. In one study, a series of indazole derivatives were synthesized and evaluated for their anti-cancer properties. rsc.org Compound 2f , featuring an (E)-3,5-dimethoxystyryl group at C3 and a 4-(4-ethylpiperazin-1-yl)phenyl group at C6, showed potent growth inhibitory activity against several cancer cell lines, with an IC50 value of 0.23 μM against 4T1 breast cancer cells. rsc.org This compound was found to induce apoptosis and inhibit tumor growth in mouse models. rsc.org Another study focused on the synthesis and evaluation of halo-1H-indazoles as inhibitors of neuronal nitric oxide synthase, where a bromine at the C4 position yielded a potent compound. nih.gov These examples underscore the importance of synthesizing and testing a variety of substitution patterns to identify lead compounds.
Bioisosteric Transformations and Scaffold Exploration
Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The indazole ring itself is often used as a bioisostere for other aromatic systems like indoles or phenols. nih.govrsc.org
In one notable study, an indazole was successfully used as a bioisosteric replacement for a phenol (B47542) group in GluN2B subunit-containing NMDA receptor antagonists. This change maintained high affinity and inhibitory activity while preventing the rapid glucuronidation that plagued the parent phenolic compounds. nih.gov This highlights the indazole's ability to mimic the key interactions of a phenol while offering improved metabolic stability.
"Scaffold hopping" is another powerful technique where the core structure of a known inhibitor is changed to a different scaffold to discover new chemotypes. nih.gov A successful example involved hopping from an indole-2-carboxylic acid scaffold to an indazole framework. This transformation converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which could offer a therapeutic advantage in overcoming drug resistance in certain cancers. rsc.orgnih.gov This exploration of the indazole scaffold demonstrates its versatility and potential to generate novel therapeutic agents with improved properties. nih.gov
Computational and Theoretical Investigations of 3 Bromo 5 Ethynyl 1 Trityl 1h Indazole and Its Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 3-Bromo-5-ethynyl-1-trityl-1H-indazole and its analogs, molecular docking studies can elucidate their potential as inhibitors for various protein targets, such as kinases, which are often implicated in diseases like cancer.
Recent research on indazole derivatives has demonstrated the utility of molecular docking in identifying potential anticancer agents. For instance, a series of novel indazole derivatives were synthesized and subjected to molecular docking studies against the aromatase enzyme, a key target in breast cancer therapy. The results indicated that several of the synthesized compounds exhibited strong binding affinities to the enzyme's active site. nih.gov Specifically, interactions with key amino acid residues such as Arg115, Met374, Thr310, and Leu477 were observed, suggesting that these compounds could act as effective aromatase inhibitors. nih.gov
In a similar vein, docking studies on 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR) have shown significant binding interactions. nih.govresearchgate.net The bulky trityl group, also present in this compound, can play a crucial role in establishing these interactions. For the PBR receptor, interactions with amino acids like LEU43, GLN109, and PHE23 were noted, with binding energies indicating stable complex formation. nih.govresearchgate.net One derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, displayed a particularly high binding energy with the MDM2 receptor, highlighting the potential of the trityl-indazole scaffold. nih.govresearchgate.net
Furthermore, docking studies of indazole-based compounds against Fibroblast Growth Factor Receptor (FGFR) kinases have identified key pharmacophoric features necessary for inhibition. nih.gov These studies often reveal the importance of specific substitutions on the indazole ring in forming hydrogen bonds and hydrophobic interactions within the kinase domain. The ethynyl (B1212043) group at the 5-position of this compound, for example, could be crucial for forming specific interactions within a target's active site.
Table 1: Molecular Docking Data of Representative Indazole Analogs
| Compound/Analog | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Indazole Derivative 5f | Aromatase | Arg115 | -8.0 |
| Indazole Derivative 5g | Aromatase | Arg115, Thr310, Leu372 | -7.7 |
| Indazole Derivative 5n | Aromatase | Leu477 | -7.7 |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2-p53 | GLN72, HIS73 | -3.59 x 10² |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for validating docking poses and understanding the intricate details of ligand binding.
For kinase inhibitors, MD simulations can provide insights into the flexibility of the protein and how the ligand adapts to these changes. Studies on kinase-inhibitor binding pathways have utilized MD simulations to explore the dynamic nature of these interactions. wustl.edu For instance, simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode.
A study on triazole derivatives targeting CYP51, a fungal enzyme, employed 200 ns MD simulations to investigate the structural stability of the inhibitor-protein complexes. researchgate.net The analysis of RMSD values indicated that the systems reached equilibrium and remained stable during the latter half of the simulation, confirming the reliability of the docking poses. researchgate.net Similar simulations for this compound would help to confirm its binding mode and assess its stability within a target active site.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule.
For this compound and its analogs, DFT calculations can be employed to understand the influence of the bromo, ethynyl, and trityl substituents on the electronic properties of the indazole core. A recent study on novel indazole derivatives utilized DFT to calculate the HOMO-LUMO energy gaps. nih.gov The results revealed that certain derivatives possessed larger energy gaps, indicating higher stability. nih.gov
DFT calculations have also been used to gain mechanistic insights into the regioselective alkylation of indazoles. chemrxiv.org By calculating the energies of different tautomers and their corresponding anions, researchers can predict the most likely site of reaction. chemrxiv.org For this compound, DFT could predict the relative reactivity of the different positions on the indazole ring, which is crucial for designing synthetic routes and understanding potential metabolic pathways.
Moreover, DFT can be used to calculate theoretical spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which can then be compared with experimental data to confirm the structure of synthesized compounds.
Table 2: DFT-Calculated Properties of Representative Indazole Analogs
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indazole Derivative 8a | -6.21 | -1.34 | 4.87 |
| Indazole Derivative 8c | -6.32 | -1.56 | 4.76 |
Quantitative Structure-Activity Relationship (QSAR) and Free Energy Perturbation (FEP) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bonding properties influence the biological activity.
QSAR studies have been successfully applied to indazole derivatives. For example, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors have been performed to understand the structural requirements for their inhibitory activity. acs.org The resulting models and contour maps can guide the design of more potent inhibitors.
Free Energy Perturbation (FEP) is a more rigorous computational method that calculates the relative binding free energy between two ligands. FEP simulations are computationally expensive but can provide highly accurate predictions of binding affinity changes upon modification of a ligand. This method is particularly useful in lead optimization to prioritize the synthesis of new analogs.
A recent study on the relative binding free energy of ligands with diverse scaffolds, including indazole-containing compounds targeting the EZH2 protein, demonstrated the power of the Alchemical Transfer Method (ATM) for RBFE calculations. The study found that opening the five-membered indazole ring resulted in a more favorable binding free energy, which was in agreement with experimental data. This highlights the ability of FEP to capture subtle changes in binding affinity resulting from structural modifications.
For this compound, a QSAR model could be developed using a series of analogs with varying substituents to predict their inhibitory activity against a specific target. Subsequently, FEP calculations could be employed to accurately predict the change in binding affinity resulting from modifications to the bromo, ethynyl, or trityl groups, thereby guiding the design of more potent and selective inhibitors.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine |
| 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine |
| Indazole Derivative 5f |
| Indazole Derivative 5g |
| Indazole Derivative 5n |
| Indazole Derivative 8a |
| Indazole Derivative 8c |
Academic Research Applications of 3 Bromo 5 Ethynyl 1 Trityl 1h Indazole and Its Derivatives
Applications in Medicinal Chemistry Research
The core structure of 3-Bromo-5-ethynyl-1-trityl-1H-indazole is a privileged scaffold in medicinal chemistry, particularly for the generation of libraries of compounds aimed at inhibiting protein kinases, a class of enzymes frequently dysregulated in cancer. The indazole ring system is a well-established pharmacophore that can effectively interact with the ATP-binding site of numerous kinases. The ethynyl (B1212043) group at the C5 position offers a reactive handle for introducing a wide range of substituents via Sonogashira coupling and other cross-coupling reactions, enabling the exploration of the chemical space around this position to enhance target engagement. Similarly, the bromo group at the C3 position can be functionalized to further modulate the compound's biological activity and pharmacokinetic properties.
Development of Kinase Inhibitors
Derivatives of the 3-ethynyl-1H-indazole framework have demonstrated significant potential as inhibitors of several key protein kinases implicated in oncogenic signaling pathways. The versatility of this scaffold allows for the systematic modification and optimization of inhibitor properties, leading to the identification of potent and selective drug candidates for further investigation.
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. frontiersin.org A series of novel 3-ethynyl-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit key components of this pathway. frontiersin.org These compounds were found to exhibit inhibitory activity against PI3K, PDK1, and mTOR kinases. frontiersin.org
Computational modeling and SAR studies of these 3-ethynyl-1H-indazole derivatives have suggested a novel binding mode within the PI3Kα isoform, which is the most frequently mutated isoform in cancer. frontiersin.org This has led to the development of compounds with promising anti-proliferative activity in both monolayer human cancer cell cultures and three-dimensional tumor models. frontiersin.org The favorable physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold make it a valuable starting point for the development of both selective and multi-kinase inhibitors for clinical applications. frontiersin.org
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound 6 | PI3Kα | 1.2 |
| Compound 9 | PI3Kα | >10 |
| Compound 10 | PI3Kα | 0.361 |
| Compound 13 | PI3Kα | 2.5 |
| Compound 6 | PDK1 | 3.5 |
| Compound 9 | PDK1 | >10 |
| Compound 10 | PDK1 | 1.8 |
| Compound 13 | PDK1 | 4.1 |
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, invasion, and angiogenesis. google.com Aberrant c-MET signaling is implicated in the development and progression of numerous human cancers, making it an attractive therapeutic target. google.comnih.gov Indazole-based compounds have been investigated as inhibitors of c-MET kinase. For instance, a novel series of ATP competitive type-III inhibitors of both wild-type and D1228V mutant c-MET have been developed. frontiersin.org
Structure-based drug design and computational analyses have guided the optimization of these indazole derivatives, leading to highly selective compounds with nanomolar activities in both biochemical and cellular assays. frontiersin.org A co-crystal structure of a derivative with D1228V c-MET revealed that the indazole moiety is positioned to make a strong hydrogen bond with the backbone NH of residue R1227. frontiersin.org This structural insight is valuable for the further development of potent and selective c-MET inhibitors.
| Compound Series | Target | Ki (µM) | Reference |
|---|---|---|---|
| Triazolothiadiazole-Containing Series | c-Met | 0.025 | google.com |
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is involved in various cellular processes, and their dysregulation is linked to the development of several cancers. Current time information in Pasuruan, ID. Consequently, FGFRs are considered important targets for cancer therapy. acs.org Novel 1H-indazol-3-amine derivatives have been designed and synthesized as potent FGFR1 inhibitors, utilizing scaffold hopping and molecular hybridization strategies based on the structures of known FGFR inhibitors like AZD4547 and NVP-BGJ398. acs.org
One such derivative, compound 7n, which features a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, demonstrated potent inhibition of FGFR1 with an IC50 of 15.0 nM. acs.org Further structural optimization led to the discovery of compound 7r, which exhibited even greater potency with an IC50 of 2.9 nM against FGFR1 and an IC50 of 40.5 nM in a cellular assay. acs.org The crystal structure of compound 7n in complex with FGFR1 has provided a structural basis for the design of more potent inhibitors. acs.org
| Compound | FGFR1 Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
|---|---|---|---|
| 7n | 15.0 | 642.1 | acs.org |
| 7r | 2.9 | 40.5 | acs.org |
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses and apoptosis. Inhibition of ASK1 has emerged as a promising therapeutic strategy for inflammatory diseases. A series of novel 1H-indazole derivatives have been designed and synthesized as ASK1 inhibitors.
Systematic structure-activity relationship studies led to the identification of promising compounds, such as compound 15, which demonstrated excellent in vitro ASK1 kinase activity and potent inhibitory effects in cellular models. Mechanistic studies have shown that these indazole-based ASK1 inhibitors can suppress the phosphorylation of downstream targets in the ASK1-p38/JNK signaling pathway. These findings suggest that the 1H-indazole scaffold is a promising starting point for the development of potential therapeutic agents for inflammatory conditions.
| Compound Series | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 1H-indazole derivatives | ASK1 | Compound 15 showed excellent in vitro ASK1 kinase activity and potent cellular inhibitory effects. | |
| 1H-indazole derivatives | ASK1 | Compound 33c showed strong inhibitory effect on ASK1. |
The versatility of the 3-ethynyl-1H-indazole scaffold extends to the inhibition of other important protein kinases. As mentioned previously, derivatives of this scaffold have shown inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and 3-phosphoinositide-dependent protein kinase 1 (PDK1), both of which are key components of the PI3K/AKT signaling pathway. frontiersin.org
Furthermore, the indazole core is a recognized scaffold for the development of inhibitors for c-Jun N-terminal kinases (JNK), which are involved in stress-induced signaling pathways. The inhibition of ASK1 by indazole derivatives also impacts the downstream JNK pathway.
In the field of cancer immunotherapy, indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target. IDO1 is a heme-containing enzyme that plays a role in tumor immune escape. frontiersin.org Research has identified the 1H-indazole scaffold as a novel pharmacophore with potent IDO1 inhibitory activity. frontiersin.org A series of 1H-indazole derivatives were synthesized, with compound 2g showing the highest activity with an IC50 value of 5.3 μM. frontiersin.org Docking studies suggest that these indazole derivatives interact with the ferrous ion of the heme group and key residues in the enzyme's active site. frontiersin.org One study specifically highlighted a derivative containing a 6-bromo-1H-indazol-4-yl moiety, demonstrating the relevance of the bromo-indazole substructure in this context. frontiersin.org
| Compound Series | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Ethynyl-1H-indazole derivatives | mTOR | - | frontiersin.org |
| 3-Ethynyl-1H-indazole derivatives | PDK1 | 1.8 (Compound 10) | frontiersin.org |
| 1H-Indazole derivatives | IDO1 | 5.3 (Compound 2g) | frontiersin.org |
| 1H-indazole derivatives | JNK | Downstream inhibition via ASK1 |
Research in Anticancer Agents (preclinical and in vitro studies)
The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors and is a subject of intense investigation in oncology. researchgate.netrsc.org Derivatives of 3-bromo- (B131339) and 3-ethynyl-1H-indazole are actively being synthesized and evaluated for their potential as anticancer agents, targeting various hallmarks of cancer, including proliferation, apoptosis, and cell signaling pathways.
A series of 3-ethynyl-1H-indazole derivatives were synthesized and assessed for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. Certain compounds from this series demonstrated low micromolar inhibition of key kinases in this pathway, such as PI3K, PDK1, and mTOR. nih.gov This multi-targeted inhibition led to a reduction in the phosphorylation of downstream effectors like AKT and PRAS40 in cell-based assays. nih.gov
In another study, novel 1H-indazole-3-amine derivatives were designed and synthesized. mdpi.com Compound 6o from this series showed significant inhibitory activity against the K562 human chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while exhibiting lower toxicity to normal human embryonic kidney cells (HEK-293). mdpi.commdpi.com Further investigation suggested that its mechanism involves inducing apoptosis and affecting the cell cycle by modulating the p53/MDM2 pathway and Bcl-2 family proteins. mdpi.com
Similarly, a series of indazole derivatives featuring a hydrophobic group at the C3 position and a hydrophilic group at the C6 position were synthesized. nih.gov Compound 2f emerged as a potent candidate, displaying growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. researchgate.netrsc.org In studies using the 4T1 breast cancer cell line, compound 2f was found to inhibit proliferation, and colony formation, and induce apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. researchgate.netrsc.org
The following table summarizes the in vitro anticancer activity of selected indazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 2f | 4T1 | Mouse Breast Cancer | 0.23 - 1.15 | researchgate.netrsc.org |
| Compound 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | mdpi.commdpi.com |
| Compound 6o | HEK-293 (Normal) | Human Embryonic Kidney | 33.2 | mdpi.commdpi.com |
| Compound 5k | Hep-G2 | Human Hepatoma | 3.32 | mdpi.com |
| Compound 7d | MCF-7 | Human Breast Cancer | 2.93 | bldpharm.com |
| Compound 7c | MCF-7 | Human Breast Cancer | 7.17 | bldpharm.com |
| Compound 12 | HL60 | Human Promyelocytic Leukemia | 0.0083 | researchgate.net |
| Compound 12 | HCT116 | Human Colorectal Carcinoma | 0.0013 | researchgate.net |
Research in Anti-inflammatory Agents
Indazole derivatives have also been explored for their anti-inflammatory properties. nih.gov The structural similarities of indazoles to other biologically active nitrogenous heterocycles have prompted investigations into their potential to modulate inflammatory pathways. nih.govmdpi.com
Research into 1,5-disubstituted indazol-3-ols revealed significant anti-inflammatory activity. acs.org Specifically, the derivative 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was a potent inhibitor of 5-lipoxygenase, an key enzyme in the biosynthesis of leukotrienes, with an IC50 of 44 nM. acs.org This compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia in guinea pigs. acs.org Furthermore, it demonstrated topical anti-inflammatory effects by inhibiting arachidonic acid-induced mouse ear edema. acs.org The development of such compounds highlights the potential of the indazole scaffold in creating novel non-steroidal anti-inflammatory drugs. acs.org
Research in Antimicrobial and Antifungal Agents
The emergence of drug-resistant microbial and fungal strains necessitates the discovery of new therapeutic agents. Indazole derivatives have been identified as a promising class of compounds in this area. nih.govresearchgate.net
A study focused on the synthesis of 6-Bromo-1H-indazole derivatives incorporating a 1,2,3-triazole moiety. These new hybrid molecules were evaluated for their efficacy against various bacterial and fungal strains. mdpi.com Several of the synthesized compounds exhibited moderate to good inhibition when compared with standard antimicrobial drugs, suggesting that the 6-bromo-1H-indazole scaffold can be a valuable starting point for developing new antimicrobial agents. mdpi.com The proposed mechanism for some indazole derivatives involves the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication. mdpi.com
In the realm of antifungal research, a series of 3-phenyl-1H-indazole derivatives were designed and evaluated for their activity against multiple Candida species. guidechem.com The findings indicated that this scaffold showed broad anticandidal activity. Compound 10g , which features an N,N-diethylcarboxamide substituent, was particularly effective against C. albicans and also against both miconazole-susceptible and resistant C. glabrata strains. guidechem.com This suggests that the 3-phenyl-1H-indazole chemotype is a promising framework for the development of new agents to combat candidiasis. guidechem.com
Exploration as Enzyme Activators and Inhibitors (General)
Beyond their use as anticancer agents targeting specific kinases, indazole derivatives are being broadly investigated as modulators of enzyme activity. nih.gov The core structure can be tailored to fit into the active sites of various enzymes, leading to either inhibition or activation.
As previously mentioned in the anticancer section, 3-ethynyl-1H-indazoles have been identified as potent inhibitors of the PI3K signaling pathway, targeting multiple kinases including PI3K, PDK1, and mTOR. nih.gov Other research has led to the discovery of indazole derivatives as highly potent and selective inhibitors of other kinases, such as anaplastic lymphoma kinase (ALK), Fibroblast growth factor receptors (FGFRs), and cyclin-dependent kinase 8 (CDK8). nih.gov For instance, entrectinib, a compound with an indazole core, showed high activity against ALK with an IC50 value of 12 nM. nih.gov
Furthermore, research into 1,3-dimethyl-6-amino indazole derivatives identified them as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism that plays a role in immune evasion in cancer. researchgate.net Compound 7 from this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress IDO1 expression effectively. researchgate.net
Applications in Materials Science Research
The rigid, planar, and aromatic nature of the indazole ring system, combined with the ability to introduce various functional groups, makes its derivatives attractive candidates for applications in materials science.
Development of Organic Semiconductors
While research into this compound for semiconductor applications is not widely documented, the broader family of nitrogen-containing heterocyclic compounds, such as imidazoles and carbazoles, is extensively studied for this purpose. mdpi.commdpi.comrsc.org These related structures serve as a model for the potential of indazole derivatives. Imidazole (B134444) derivatives are noted for facilitating electron or hole transport and are used in synthesizing materials for organic light-emitting diodes (OLEDs). mdpi.comsioc-journal.cn Their strong electron-withdrawing properties make them suitable for use as emitters, hosts, and electron-transporting materials in OLED devices. sioc-journal.cn
Similarly, carbazole (B46965) derivatives are recognized for their good hole transport properties, thermal stability, and tunable electronic structure. rsc.org The combination of carbazole and imidazole moieties has been explored to create bifunctional materials with bipolar charge transport capabilities, meaning they can transport both holes and electrons. mdpi.com Given these precedents, the indazole scaffold, as a bioisostere of indole (B1671886) and a related heterocyclic system, holds promise for the development of novel organic semiconductors. Further research could focus on synthesizing derivatives of 3-Bromo-5-ethynyl-1H-indazole to explore their charge transport properties and potential integration into organic electronic devices.
Synthesis of Fluorescent Molecules for Imaging and Sensor Technologies
The ethynyl group on the this compound scaffold is particularly useful for synthesizing fluorescent molecules through reactions like the Sonogashira coupling. The development of novel fluorescent probes is a dynamic area of research, crucial for biological imaging and the creation of advanced sensors.
The synthesis of new fluorescent compounds has been demonstrated starting from indazole derivatives. For example, 5-nitro-1H-indazole has been used as a starting material to create novel fluorescent heterocyclic compounds, 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. rsc.org The fluorescence properties of these molecules were found to be sensitive to the polarity of their solvent environment, exhibiting a red shift in more polar solvents, which is a useful characteristic for sensor applications. rsc.org
The general strategy often involves creating molecules with an intramolecular charge transfer (ICT) character, where electron-donating and electron-accepting parts of the molecule are linked. The indazole ring can act as a core component in such structures. The development of aggregation-induced emission (AIE) probes, which become highly fluorescent in an aggregated state or in a poor solvent, is another area where indazole derivatives could be applied. researchgate.net The synthesis of fluorescent probes often involves multi-step reactions to attach fluorophores to a molecule of interest, and the reactive handles on this compound make it a suitable precursor for such synthetic routes. researchgate.netmdpi.com
Incorporation into Polymeric Materials and Coatings
The presence of the ethynyl group in this compound provides a reactive site for polymerization reactions. The carbon-carbon triple bond of the ethynyl group can participate in various polymerization processes, including addition polymerization and cross-linking reactions. This functionality allows for the incorporation of the indazole unit into the backbone or as a pendant group of a polymer chain, potentially imparting unique thermal, optical, and electronic properties to the resulting material.
Research into polymers containing ethynylene units has demonstrated their utility in creating materials with high thermal stability and specific electronic properties. For instance, the Sonogashira coupling reaction is a common method used to create polymers with alternating donor-acceptor units, where the ethynyl group plays a crucial role in forming the conjugated backbone. mdpi.com While direct polymerization of this compound is not extensively documented, its structure suggests it could be a valuable monomer. After deprotection of the trityl group, the indazole nitrogen and the ethynyl group could be involved in creating novel polymer architectures.
The indazole moiety itself, once incorporated into a polymer, could enhance the material's properties. Indazole derivatives are known for their thermal stability and can influence the photophysical properties of materials. beilstein-journals.org Polymers containing such heterocyclic units could find applications in specialty coatings, where thermal resistance and specific surface properties are desired. The bromo-substituent further adds a functional handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Precursors for Organic Light-Emitting Diodes (OLEDs)
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on the synthesis of novel organic molecules with tailored photophysical properties. researchgate.net Indazole derivatives have emerged as a promising class of materials for OLED applications due to their electronic properties and stability. beilstein-journals.org The this compound scaffold contains the necessary functionalities to be considered a precursor for OLED materials.
The core structure, an indazole ring, is a heterocyclic system that can be part of a larger conjugated molecule designed to emit light upon electrical excitation. researchgate.netresearchgate.net The ethynyl group is a key building block for extending the π-conjugation of the molecule, which is essential for tuning the emission color and efficiency of an OLED. nih.gov Through reactions like the Sonogashira coupling, the ethynyl group can be used to link the indazole core to other aromatic systems, creating donor-acceptor type molecules that are often employed in OLEDs. mdpi.com
The bromo- and trityl groups on the molecule are indicative of its role as a synthetic intermediate. The trityl group protects the indazole nitrogen during synthetic transformations and can be removed under acidic conditions. total-synthesis.com The bromo-substituent provides a site for cross-coupling reactions, allowing for the introduction of various functional groups to further modify the electronic properties of the final molecule. beilstein-journals.org Although this specific compound is not cited as a final emissive material, its derivatives, synthesized by leveraging its functional groups, could be investigated as emitters or host materials in OLED devices. researchgate.netnih.govnih.gov
Applications in Agrochemical Research
Synthesis of Pesticidal and Fungicidal Agents
The indazole scaffold is a recognized pharmacophore in the development of new agrochemicals. nih.gov Numerous indazole derivatives have been synthesized and tested for their potential as insecticides, fungicides, and herbicides. mdpi.comresearchgate.netresearchgate.net The structural features of this compound make it an interesting starting material for the synthesis of novel pesticidal and fungicidal agents.
The development of new fungicides is crucial to combat the emergence of resistant pathogens. researchgate.net Research has shown that indazolylchromones exhibit significant antifungal activity. researchgate.net Furthermore, other nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, have been shown to possess fungicidal properties. nih.gov The ethynyl group on the title compound can be converted into a 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry". researchgate.net This transformation would yield a 6-bromo-1H-indazole bearing a 1,2,3-triazole moiety, a class of compounds that has been evaluated for antimicrobial efficacy. researchgate.net
In the realm of insecticides, diamide (B1670390) insecticides containing pyrazole (B372694) or indazole rings have been a major area of research. mdpi.com The synthesis of novel N-pyridylpyrazole derivatives has led to compounds with excellent insecticidal activities against various pests. mdpi.com The 3-bromo-indazole core of the title compound could be elaborated through cross-coupling reactions to introduce functionalities similar to those found in active diamide insecticides. Structure-activity relationship (SAR) studies often indicate that the presence and position of halogen atoms, like the bromine in the title compound, can significantly influence the biological activity of the final product. nih.gov
| Indazole Derivative Class | Targeted Activity | Relevant Synthetic Transformation | Reference |
| Indazolylchromones | Fungicidal | Combination with chromone (B188151) moiety | researchgate.net |
| 6-Bromo-1H-indazole-1,2,3-triazole | Antimicrobial | Copper-catalyzed azide-alkyne cycloaddition | researchgate.net |
| Diamide derivatives | Insecticidal | Cross-coupling and amidation reactions | mdpi.com |
| 3-Aryl-1H-indazoles | Herbicidal | Condensation with aromatic aldehydes | researchgate.net |
Investigation as Plant Growth Regulators
The influence of synthetic compounds on plant growth is a significant area of agrochemical research. Certain heterocyclic compounds have been found to act as plant growth regulators, either promoting or inhibiting growth depending on their structure and concentration. researchgate.net A study on 3-aryl-1H-indazoles demonstrated their activity as growth inhibitors for both root and shoot lengths of wheat and sorghum, particularly at higher concentrations. researchgate.netdntb.gov.ua
While direct studies on this compound as a plant growth regulator are not available, its core indazole structure suggests that its derivatives could exhibit such properties. The synthesis of various 3-aryl-1H-indazoles from precursors could lead to new compounds with potential herbicidal or growth-regulating effects. researchgate.net The nature of the substituent on the aryl group has been shown to be a determinant of the level of growth inhibition. researchgate.net Therefore, the bromo and ethynyl groups of the title compound offer opportunities to synthesize a library of derivatives for screening as potential plant growth regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
